BODIPY-胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

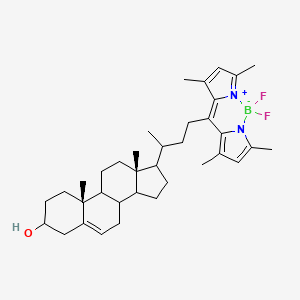

BODIPY-cholesterol is a fluorescently tagged cholesterol molecule where the cholesterol is labeled with a boron dipyrromethene difluoride (BODIPY) fluorophore. This compound is primarily used to monitor sterol uptake and inter-organelle sterol flux in cells. The excitation wavelength for BODIPY-cholesterol is 480 nm, and the emission wavelength is 508 nm .

科学研究应用

BODIPY-cholesterol has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed to monitor cholesterol uptake, distribution, and efflux in cells. .

Medicine: Utilized in research related to cholesterol-related diseases, such as atherosclerosis and cancer.

Industry: Applied in the development of diagnostic tools and assays for cholesterol measurement.

作用机制

Target of Action

BODIPY-cholesterol, also known as EverFluor 24-norcholesterol, primarily targets cellular membranes . It is used to monitor cholesterol efflux from cells, particularly from spermatozoa during in vitro capacitation .

Mode of Action

BODIPY-cholesterol interacts with its targets by integrating into the lipid bilayer of cell membranes . It behaves similarly to natural cholesterol in artificial bilayers and in cultured cells . The compound’s fluorescent properties allow it to be used as a probe to visualize and quantify cholesterol efflux .

Biochemical Pathways

BODIPY-cholesterol is involved in the cholesterol efflux pathway . During the process of capacitation, cholesterol is effluxed from the sperm membrane to the extracellular environment . BODIPY-cholesterol can be used to monitor this crucial step .

Pharmacokinetics

It is known that the compound is lipophilic and integrates into the lipid bilayer of cell membranes . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of cholesterol.

Result of Action

The primary result of BODIPY-cholesterol’s action is the visualization and quantification of cholesterol efflux from cells . This provides valuable insights into the process of capacitation in spermatozoa . Additionally, the compound’s fluorescent properties allow for the study of membrane microdomains in living cells .

Action Environment

The action of BODIPY-cholesterol can be influenced by environmental factors such as temperature and pH . The compound is relatively environment and ph insensitive , suggesting that it maintains its functionality under a variety of conditions

生化分析

Biochemical Properties

BODIPY-cholesterol plays a significant role in biochemical reactions, particularly in the context of membrane biology. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of natural cholesterol. BODIPY-cholesterol is known to integrate into lipid bilayers, where it influences membrane fluidity and organization. It interacts with enzymes such as cholesterol oxidase and acyl-CoA cholesterol acyltransferase, which are involved in cholesterol metabolism. Additionally, BODIPY-cholesterol binds to proteins like caveolin and flotillin, which are associated with lipid rafts and membrane microdomains .

Cellular Effects

BODIPY-cholesterol has profound effects on various types of cells and cellular processes. It influences cell function by modulating membrane properties and participating in cell signaling pathways. BODIPY-cholesterol affects gene expression by altering the activity of transcription factors that respond to changes in membrane cholesterol levels. It also impacts cellular metabolism by regulating the uptake and efflux of cholesterol, thereby maintaining cholesterol homeostasis . In neurons, BODIPY-cholesterol has been shown to enhance neurotransmission by increasing the number and recycling rate of synaptic vesicles .

Molecular Mechanism

The mechanism of action of BODIPY-cholesterol involves its integration into cellular membranes, where it mimics the behavior of natural cholesterol. BODIPY-cholesterol binds to membrane proteins and lipids, influencing their organization and function. It can inhibit or activate enzymes involved in cholesterol metabolism, such as acyl-CoA cholesterol acyltransferase, by altering the local lipid environment. BODIPY-cholesterol also affects gene expression by modulating the activity of sterol regulatory element-binding proteins, which are key regulators of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BODIPY-cholesterol can change over time due to its stability and degradation. BODIPY-cholesterol is relatively stable under experimental conditions, allowing for long-term studies of cholesterol dynamics. Prolonged exposure to light can lead to photobleaching, which may affect its fluorescence properties. Studies have shown that BODIPY-cholesterol can be used for time-lapse imaging to monitor cholesterol trafficking and distribution in living cells over extended periods . Long-term effects on cellular function have been observed, including changes in membrane organization and cholesterol homeostasis .

Dosage Effects in Animal Models

The effects of BODIPY-cholesterol vary with different dosages in animal models. At low doses, BODIPY-cholesterol can be used to study cholesterol distribution and metabolism without causing significant toxicity. At high doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Studies in animal models have shown that BODIPY-cholesterol can be used to monitor cholesterol efflux and uptake in various tissues, providing insights into cholesterol metabolism and transport . Threshold effects have been observed, where low doses enhance cholesterol homeostasis, while high doses disrupt cellular function .

Metabolic Pathways

BODIPY-cholesterol is involved in several metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as acyl-CoA cholesterol acyltransferase and cholesterol oxidase, which play key roles in cholesterol esterification and oxidation. BODIPY-cholesterol also affects metabolic flux by influencing the distribution and transport of cholesterol within cells. It can alter metabolite levels by modulating the activity of enzymes involved in cholesterol biosynthesis and degradation . These interactions highlight the importance of BODIPY-cholesterol in studying cholesterol metabolism and its regulation .

Transport and Distribution

BODIPY-cholesterol is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipid bilayers and transported via vesicular and non-vesicular pathways. BODIPY-cholesterol interacts with transporters such as ATP-binding cassette transporters, which facilitate its efflux from cells. It is also distributed to specific cellular compartments, including the plasma membrane, endosomes, and lipid droplets . The distribution of BODIPY-cholesterol within cells is influenced by its interactions with binding proteins and membrane microdomains .

Subcellular Localization

The subcellular localization of BODIPY-cholesterol is critical for its activity and function. It is primarily localized to the plasma membrane, where it influences membrane properties and cholesterol homeostasis. BODIPY-cholesterol is also found in intracellular compartments such as endosomes and lipid droplets, where it participates in cholesterol trafficking and storage. The localization of BODIPY-cholesterol is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the role of BODIPY-cholesterol in cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

BODIPY-cholesterol is synthesized by covalently linking BODIPY groups to cholesterol molecules. This connection can be achieved through specific chemical reaction steps such as esterification, acylation, or other types of chemical bonding reactions . The process typically involves dissolving BODIPY in a suitable solvent like dimethyl sulfoxide (DMSO) and then reacting it with cholesterol under controlled conditions .

Industrial Production Methods

化学反应分析

Types of Reactions

BODIPY-cholesterol primarily undergoes reactions typical of cholesterol and BODIPY compounds. These include:

Oxidation: BODIPY-cholesterol can undergo oxidation reactions, which may alter its fluorescent properties.

Substitution: The BODIPY group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BODIPY-cholesterol include:

Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving BODIPY.

Acylating agents: Used for linking BODIPY to cholesterol.

Major Products Formed

The major product formed from these reactions is BODIPY-cholesterol itself, which is used for various analytical and research purposes .

相似化合物的比较

Similar Compounds

BODIPY-labeled sphingolipids: These compounds are used to study membrane microdomains and have similar applications to BODIPY-cholesterol.

Uniqueness

BODIPY-cholesterol is unique due to its ability to closely mimic the behavior of natural cholesterol while providing a strong fluorescent signal. This makes it particularly valuable for detailed studies of cholesterol dynamics in living cells .

属性

IUPAC Name |

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-SJIMSOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。